3-Oxooctanoic acid t-butyl ester is a chemical compound that belongs to the class of fatty acid esters. It is characterized by the presence of a t-butyl group attached to the ester functional group of 3-oxooctanoic acid. This compound has garnered interest due to its potential applications in various scientific fields, particularly in organic chemistry and medicinal chemistry.
The compound can be synthesized through various chemical pathways, often starting from commercially available precursors or through specific synthetic routes designed to yield the desired structure with high efficiency and purity. Its synthesis and characterization have been documented in several studies, highlighting its structural properties and biological evaluations.
3-Oxooctanoic acid t-butyl ester is classified as an ester, specifically a fatty acid ester derived from octanoic acid. It can also be categorized under prodrugs due to its potential use in drug delivery systems where it may be converted into active pharmaceutical ingredients within biological systems.
The synthesis of 3-oxooctanoic acid t-butyl ester typically involves the esterification of 3-oxooctanoic acid with t-butyl alcohol. This reaction can be catalyzed by various acids, such as sulfuric acid or perchloric acid, to facilitate the formation of the ester bond.
The molecular structure of 3-oxooctanoic acid t-butyl ester can be represented as follows:
The molecular weight of 3-oxooctanoic acid t-butyl ester is approximately 214.30 g/mol. Its structural representation showcases the ketone functionality and the branching associated with the t-butyl group.
3-Oxooctanoic acid t-butyl ester can participate in various chemical reactions, including:
The kinetics of these reactions can vary significantly based on factors such as temperature, pH, and the presence of catalysts. For instance, hydrolysis rates are generally increased in acidic environments.
The mechanism of action for 3-oxooctanoic acid t-butyl ester primarily revolves around its behavior in biological systems:
Studies have shown that compounds similar to 3-oxooctanoic acid t-butyl ester exhibit varying degrees of bioactivity depending on their structural modifications and routes of administration.
Glutaminolysis, the process wherein glutamine is converted to α-ketoglutarate to fuel the tricarboxylic acid cycle and provide biosynthetic precursors, is a critical metabolic pathway exploited by numerous cancer types for proliferation and survival [1] [3]. Research demonstrates that amino acid analogues, particularly those structurally mimicking glutamine, can disrupt this pathway. While 3-Oxooctanoic acid t-butyl ester itself is not explicitly detailed in the provided glutaminolysis inhibition studies, its structural class—specifically tert-butyl ester derivatives of glutamic acid analogues—has shown significant promise in preclinical cancer models. For instance, tert-butyl ester prodrugs of L-γ-methyleneglutamic acid amides were synthesized and evaluated, demonstrating efficacy in suppressing the growth of diverse breast cancer cell lines (MCF-7, SK-BR-3, MDA-MB-231), glioblastoma cell lines (BNC3, BNC6), and head and neck cancer cell lines (HN30, HN31) [1] [6]. Crucially, these compounds exhibited selective cytotoxicity, inducing necrosis in malignant cells while sparing nonmalignant MCF-10A breast cells, indicating a potential therapeutic window [1] [3]. The proposed mechanism involves interfering with glutamine utilization, starving cancer cells of essential energy and building blocks, although the exact molecular targets for 3-Oxooctanoic acid t-butyl ester-like molecules require further elucidation. Pharmacokinetic studies on a lead L-γ-methyleneglutamic acid amide (compound 5) revealed moderate brain exposure (half-life = 0.74 hours) and good distribution to tissues like the kidney and liver [1] [6], suggesting that tert-butyl ester prodrugs could potentially facilitate delivery of active metabolites to tumor sites, including challenging environments like the central nervous system.
Table 1: Anticancer Activity of Structurally Related t-Butyl Ester Prodrugs Against Various Cancer Cell Lines
Cancer Type | Cell Line Model(s) | Key Findings on t-Butyl Ester Prodrugs | Reference |
---|---|---|---|
Breast Cancer | MCF-7 (ER+/PR+/HER2−), SK-BR-3 (ER−/PR−/HER2+), MDA-MB-231 (Triple Negative) | Suppressed growth after 24h/72h treatment; Less potent than parent acid amides but active; No inhibition in nonmalignant MCF-10A cells | [1] [3] [6] |
Glioblastoma | BNC3, BNC6 | Effective growth suppression after 24h/72h treatment; Concentration-dependent activity | [1] [6] |
Head and Neck Cancer | HN30, HN31 | Effective growth suppression after 24h/72h treatment; Concentration-dependent activity | [1] [6] |
The application of tert-butyl esters in prodrug design stems from a long-standing need to overcome pharmaceutical limitations inherent to bioactive molecules, particularly carboxylic acid-containing compounds like amino acid analogues. Carboxylic acids often suffer from poor membrane permeability due to their ionized state at physiological pH and rapid systemic clearance, limiting their bioavailability and therapeutic potential [5] [7]. The tert-butyl ester group emerged as a strategic solution within medicinal chemistry. Its historical development is rooted in its role as a protecting group in organic synthesis, valued for its steric bulk and stability under various reaction conditions, which was later adapted for prodrug applications. The key advantage of the tert-butyl ester promoiety lies in its susceptibility to enzymatic hydrolysis (primarily by esterases) within target tissues, regenerating the active carboxylic acid drug [7]. This contrasts with smaller alkyl esters (e.g., ethyl, methyl), which can exhibit poorer stability in circulation. Research directly comparing prodrugs highlights the superior metabolic stability of tert-butyl esters. For example, in the development of prodrugs for the glutamine antagonist 6-diazo-5-oxo-l-norleucine (DON), tert-butyl ester-based prodrugs (e.g., compound P11) demonstrated significantly enhanced stability in plasma and intestinal homogenate compared to counterparts like isopropyl esters (e.g., DRP-104), which suffered from instability leading to inactive metabolites [7]. Furthermore, tert-butyl esters often impart improved lipophilicity (LogP), enhancing passive diffusion across biological membranes, and consequently, better tissue distribution, as evidenced by the brain exposure noted for L-γ-methyleneglutamic acid amide prodrugs [1] [7]. They also tend to offer higher aqueous solubility compared to the parent acid or some other ester types, addressing formulation challenges [7] [8]. Beyond simple esterification, the tert-butyl ester is recognized as a carboxylic acid bioisostere, where its topological presentation of the protected functionality can sometimes lead to unexpected potency benefits upon cleavage, by optimizing the spatial relationship between the regenerated acid and its biological target [5].
Table 2: Advantages of Tert-Butyl Esters Compared to Other Common Ester Promoieties in Prodrug Design
Property | Tert-Butyl Ester | Ethyl/Methyl Ester | Isopropyl Ester | Significance |
---|---|---|---|---|
Metabolic Stability (Plasma/Intestinal) | High | Moderate | Low to Moderate | Higher systemic exposure; Reduced premature hydrolysis to inactive forms |
Lipophilicity (Increase vs. Acid) | Significant | Moderate | Significant | Enhanced passive diffusion and tissue penetration (e.g., brain) |
Aqueous Solubility | Moderate to High | Low to Moderate | Low to Moderate | Easier formulation; Potentially better absorption |
Enzymatic Conversion Rate | Controlled/Moderate | Fast | Variable | Balances stability for delivery with release at target site |
Tendency to Form Inactive Metabolites | Low | Moderate | High (e.g., M1 for DON prodrugs) | Higher effective payload delivery |
3-Oxooctanoic acid t-butyl ester and its structural relatives occupy a specific niche within the expansive and ongoing research into amino acid analogues as anticancer agents. This broader field exploits the heightened dependence of many cancers on exogenous amino acids, particularly glutamine. The rationale is that analogues can competitively inhibit key enzymes involved in amino acid transport or metabolism. The research on L-γ-methyleneglutamic acid amides and their prodrugs exemplifies this approach [1] [3] [6]. Within this specific chemical class, structural features critically determine activity. Structure-activity relationship studies revealed that L-γ-methyleneglutamic acid amides featuring aromatic amines (especially N-benzyl or N-phenyl) were more potent than those with aliphatic primary amines, which in turn were superior to analogues with secondary or branched alkyl amines [1] [3]. Furthermore, electron-withdrawing groups (e.g., -CF₃, -NO₂) at the para position of the benzyl ring significantly enhanced potency, particularly against challenging subtypes like triple-negative breast cancer (MDA-MB-231 cells) [1] [6]. The tert-butyl ester prodrug strategy directly addresses a key limitation of these active acid amides: their potential for poor pharmacokinetics. By masking the carboxylic acid, the tert-butyl ester improves the drug-like properties – notably permeability and distribution – enabling the delivery of the active amino acid analogue to tumor sites [1] [7]. This positions compounds like 3-Oxooctanoic acid t-butyl ester (understood as potential prodrugs or intermediates for active glutaminolysis inhibitors) within a sophisticated design paradigm. The research scope for such analogues is expanding beyond initial targets. While breast cancer was a primary focus (MCF-7, SK-BR-3, MDA-MB-231), the demonstrable efficacy of the parent L-γ-methyleneglutamic acid amides in glioblastoma (BNC3, BNC6) and head and neck cancer (HN30, HN31) cell lines [1] [6] underscores the broad applicability of glutamine antagonism and highlights the potential therapeutic reach that well-designed prodrugs, including tert-butyl esters, could enable for various amino acid analogue warheads.
Table 3: Structural Features Influencing Activity in Related Glutamic Acid Analogues and Prodrugs
Structural Element | Impact on Anticancer Activity & Properties | Example/Evidence |
---|---|---|
Aromatic Amine (vs. Aliphatic) | Increased Potency | N-Benzyl/N-phenyl amides more potent than primary alkyl amides |
Electron-Withdrawing Group (Aromatic Ring) | Increased Potency, esp. in resistant lines | para-CF₃ or para-NO₂ on benzyl ring crucial for MDA-MB-231 activity |
tert-Butyl Ester (vs. Acid Form) | Improved Lipophilicity & Permeability; Controlled Release | Enhanced tissue distribution (kidney, liver, brain) compared to acids; Requires esterase cleavage |
tert-Butyl Ester (vs. Ethyl Ester) | Potential for Enhanced Metabolic Stability | Ethyl esters of L-γ-methyleneglutamic acid amides also synthesized but tert-butyl offers advantages per prodrug design principles [5] [7] |
N-Boc Protection | May enhance membrane permeability | Retained in ester prodrug series to potentially improve availability [1] |
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 36506-69-1